molecular formula C11H10ClN3O2S B2795134 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride CAS No. 1706459-07-5

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2795134
CAS No.: 1706459-07-5
M. Wt: 283.73
InChI Key: KUJANBSMBKDRCU-UHFFFAOYSA-N
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Description

6-{2H,3H-Imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core linked to a pyridine ring substituted with a carboxylic acid group at the 2-position, forming a hydrochloride salt. The imidazo-thiazole system is a bicyclic structure comprising imidazole and thiazole rings, which are known to enhance bioactivity in medicinal chemistry applications . The pyridine-2-carboxylic acid moiety introduces a polar, ionizable functional group, likely improving aqueous solubility and facilitating hydrogen-bonding interactions in biological systems. The hydrochloride salt form further enhances stability and solubility, a common strategy in pharmaceutical development .

Properties

IUPAC Name

6-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S.ClH/c15-10(16)8-3-1-2-7(13-8)9-6-12-11-14(9)4-5-17-11;/h1-3,6H,4-5H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJANBSMBKDRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(N21)C3=NC(=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride (CAS Number: 1706459-07-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potentials and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3O2SC_{11}H_{10}ClN_3O_2S with a molecular weight of approximately 283.73 g/mol. The structure includes a pyridine ring substituted at the 2-position with a carboxylic acid and an imidazo[2,1-b][1,3]thiazole moiety at the 6-position.

Anticancer Activity

Recent studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa<10Apoptosis
Compound BA431<5Cell cycle arrest

The specific activity of this compound against cancer cells is currently under investigation but is anticipated to align with these findings.

Antimicrobial Activity

The imidazo[2,1-b][1,3]thiazole derivatives have also demonstrated antimicrobial properties. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance antibacterial potency.

Anti-inflammatory Effects

Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. For example:

CompoundCOX Inhibition IC50 (µM)
Compound C0.04 ± 0.01 (Celecoxib: 0.04)
Compound D0.05 ± 0.02

These findings indicate a promising avenue for developing anti-inflammatory drugs based on this compound's structure.

Case Studies

Case Study 1: Anticancer Screening
In vitro studies conducted on various cancer cell lines revealed that derivatives of imidazo[2,1-b][1,3]thiazole exhibited significant cytotoxicity. A derivative similar to our compound showed an IC50 value below 10 µM in HeLa cells and demonstrated apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli indicated that the thiazole-containing compounds had minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL. This suggests potential for development as antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activities of imidazo[2,1-b][1,3]thiazole derivatives are influenced by various substituents on the core structure. Key findings include:

  • Substituent Positioning : The position of substituents on the thiazole ring significantly affects potency.
  • Functional Groups : Electron-donating groups enhance activity against specific targets.

Scientific Research Applications

Antitubercular Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including those related to 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride, exhibit significant activity against Mycobacterium tuberculosis. A study highlighted that certain imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of Mtb . This suggests that the compound could be a promising candidate for developing new antitubercular therapies.

Anticancer Potential

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have also been evaluated in various cancer cell lines. For instance, a series of synthesized compounds were tested against HeLa cells (human cervical carcinoma), revealing several derivatives with IC50 values below 150 μM, indicating substantial cytotoxicity . The mechanism of action appears to involve the inhibition of geranylgeranylation, which is essential for cancer cell viability .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity. For example, altering substituents at the C6 position has shown significant effects on the compound's efficacy against various targets . These insights are crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles.

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward synthetic routes that allow for easy modification and derivatization. This flexibility is advantageous for developing analogs with improved potency and selectivity against specific biological targets .

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Antitubercular Efficacy : A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mtb, with some compounds showing enhanced activity compared to existing treatments .
    CompoundMIC (μM)Activity
    Compound 18<0.03Highly effective against drug-resistant strains
    Compound 5<14Active but less potent than Compound 18
  • Cytotoxicity in Cancer Cells : The evaluation of various derivatives indicated that modifications could lead to significant cytotoxic effects on HeLa cells.
    CompoundIC50 (μM)Remarks
    Compound 1b<150Highly cytotoxic
    Compound 1d>150Negligible effect

Comparison with Similar Compounds

N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,3-dimethylbenzamide (BC06915)

  • Core Structure : Imidazo[2,1-b][1,3]thiazole with a 4-chlorophenyl substituent.
  • Functional Groups : Benzamide instead of pyridine-carboxylic acid.
  • The 4-chlorophenyl substituent may enhance target binding via hydrophobic interactions .
  • Molecular Weight : 397.921 g/mol .

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride (A223376)

  • Core Structure : Imidazo[1,2-a]pyridine (pyridine fused with imidazole).
  • Functional Groups : Acetic acid hydrochloride.
  • Key Differences : The absence of a thiazole ring alters electronic properties and hydrogen-bonding capacity. The acetic acid group, while polar, may confer different pharmacokinetic profiles compared to pyridine-2-carboxylic acid .

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Core Structure : Dihydroimidazo[2,1-b][1,3]thiazole fused with pyridine.
  • Functional Groups : Fluorophenyl and acetamide substituents.
  • Key Differences : Fluorine atoms improve metabolic stability and electron-withdrawing effects, while the acetamide group offers moderate polarity. The dihydroimidazo-thiazole core may reduce aromaticity compared to the fully unsaturated system in the target compound .

Physicochemical and Functional Comparisons

Property Target Compound BC06915 A223376 Compound
Core Heterocycle Imidazo[2,1-b][1,3]thiazole Imidazo[2,1-b][1,3]thiazole Imidazo[1,2-a]pyridine Dihydroimidazo[2,1-b][1,3]thiazole
Key Substituents Pyridine-2-carboxylic acid 4-Chlorophenyl, benzamide Acetic acid 4-Fluorophenyl, acetamide
Ionizability High (carboxylic acid + HCl) Low (amide) Moderate (acetic acid) Low (amide)
Inferred Solubility High (hydrophilic salt) Moderate (lipophilic) Moderate Low
Molecular Weight ~300–400 (estimated) 397.921 Not reported Not reported

Research Findings and Implications

  • Bioactivity : Imidazo-thiazole derivatives are frequently associated with kinase inhibition (e.g., p38 MAPK) and antimicrobial activity. The pyridine-carboxylic acid group in the target compound may optimize interactions with polar binding pockets in enzymes .
  • Synthetic Accessibility : Crystallographic tools like SHELXL and SIR97 are critical for resolving the structures of such complex heterocycles, ensuring accurate refinement of substituent conformations.
  • Chirality Considerations : Enantiomorph-polarity estimation methods (e.g., Flack parameter ) may be relevant if the compound exhibits chiral centers, influencing its biological specificity.

Q & A

Q. What are the optimal synthetic routes and purification methods for 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A validated approach involves refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to achieve >98% purity . Key parameters include:

  • Stoichiometry: Use a 1:1.1 molar ratio of thiazole precursor to carboxylic acid derivatives to minimize unreacted starting material.
  • Purification: Sequential washing with acetic acid, water, ethanol, and diethyl ether removes polar and non-polar impurities.
  • Yield Optimization: Extending reflux time to 5 hours improves crystallinity but risks decomposition; monitor via TLC .

Q. How can structural integrity and purity be validated post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • HPLC: Use a C18 column with UV detection at 254 nm; retention time consistency confirms purity .
  • NMR: Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks:
    • Pyridine protons at δ 8.2–8.5 ppm.
    • Thiazole ring protons at δ 6.8–7.2 ppm .
  • Elemental Analysis: Match experimental C, H, N, S values to theoretical calculations within ±0.3% .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be resolved?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, ionic strength). Mitigation strategies include:

  • Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) .
  • Buffer Optimization: Test activity in varying pH (6.5–7.5) and salt concentrations (50–150 mM NaCl) to identify stability thresholds.
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities under different conditions, cross-referenced with experimental IC50_{50} values .

Q. What methodologies are effective for studying interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (konk_{on}, koffk_{off}) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .
  • X-ray Crystallography: Co-crystallize the compound with its target (resolution ≤2.0 Å) to identify critical hydrogen bonds and hydrophobic interactions .

Q. How can solubility challenges in aqueous assays be addressed?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins (10 mM) to enhance solubility without denaturing proteins .
  • Salt Forms: Compare hydrochloride vs. free base forms; hydrochloride salts typically exhibit higher aqueous solubility due to ionic interactions .
  • Nanoformulation: Encapsulate in liposomes (e.g., DPPC/cholesterol) to improve bioavailability in cellular assays .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

Methodological Answer: Discrepancies often stem from:

  • Force Field Limitations: AMBER and CHARMM may misestimate van der Waals interactions in heterocyclic systems. Validate with QM/MM hybrid models .
  • Protonation States: Use pKa prediction tools (e.g., MarvinSuite) to assign correct ionization states at physiological pH .
  • Solvent Effects: Incorporate explicit water molecules in MD simulations to account for solvation entropy .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

Parameter
Reaction Time3–5 hours4–6 hours
Temperature110°C (reflux)100°C (reflux)
SolventAcetic acidEthanol/water mix
Yield65–75%70–80%

Q. Table 2: Key Spectroscopic Peaks

Functional Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Pyridine C-2 COOH8.3 (s, 1H)168.5
Imidazo-thiazole ring7.1 (d, J=5.2 Hz, 1H)145.7, 127.9

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